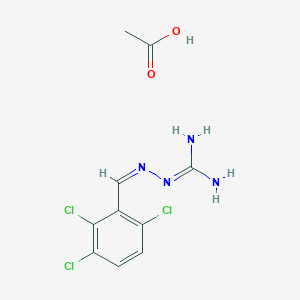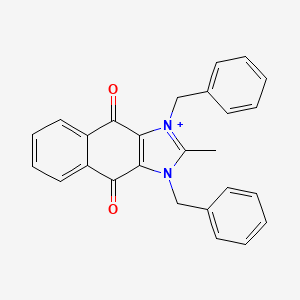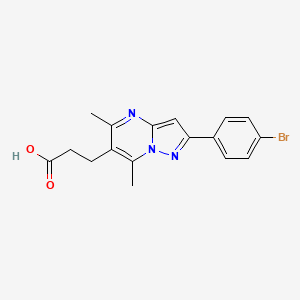
Chloroguanabenz acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloroguanabenz acetate is a derivative of the α2-adrenergic receptor agonist guanabenz. It is primarily recognized for its role as an antiprion agent, which means it inhibits prion formation in both yeast and mammalian cell-based assays . This compound has shown potential in reducing the levels of both soluble and aggregated forms of the truncated Huntingtin derivative Htt48 in cellular models of Huntington’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloroguanabenz acetate is synthesized through a series of chemical reactions involving the condensation of 2,3,6-trichlorobenzaldehyde with hydrazine derivatives. The reaction conditions typically involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The product is then purified and formulated for research purposes.
Analyse Chemischer Reaktionen
Types of Reactions: Chloroguanabenz acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield chlorinated benzaldehyde derivatives, while reduction may produce chlorinated benzyl alcohols.
Wissenschaftliche Forschungsanwendungen
Chloroguanabenz acetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its effects on prion formation and protein aggregation.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Huntington’s disease.
Industry: Utilized in the development of antiprion agents and other pharmaceutical compounds.
Wirkmechanismus
Chloroguanabenz acetate exerts its effects primarily through its interaction with the α2-adrenergic receptor. By binding to this receptor, it inhibits prion formation and reduces the levels of both soluble and aggregated forms of the truncated Huntingtin derivative Htt48 . This mechanism involves the modulation of cellular pathways related to protein aggregation and degradation.
Vergleich Mit ähnlichen Verbindungen
Guanabenz: An α2-adrenergic receptor agonist used as an antihypertensive agent.
Guanoxabenz: Another α2-adrenergic receptor agonist with similar pharmacological properties.
Uniqueness of Chloroguanabenz Acetate: this compound is unique in its potent antiprion activity and its ability to reduce protein aggregation in cellular models of neurodegenerative diseases. This distinguishes it from other α2-adrenergic receptor agonists, which are primarily used for their antihypertensive effects .
Eigenschaften
Molekularformel |
C10H11Cl3N4O2 |
|---|---|
Molekulargewicht |
325.6 g/mol |
IUPAC-Name |
acetic acid;2-[(Z)-(2,3,6-trichlorophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H7Cl3N4.C2H4O2/c9-5-1-2-6(10)7(11)4(5)3-14-15-8(12)13;1-2(3)4/h1-3H,(H4,12,13,15);1H3,(H,3,4)/b14-3-; |
InChI-Schlüssel |
GKLCICRSHLCLBI-LAJPFITQSA-N |
SMILES |
CC(=O)O.C1=CC(=C(C(=C1Cl)C=NN=C(N)N)Cl)Cl |
Isomerische SMILES |
CC(=O)O.C1=CC(=C(C(=C1Cl)/C=N\N=C(N)N)Cl)Cl |
Kanonische SMILES |
CC(=O)O.C1=CC(=C(C(=C1Cl)C=NN=C(N)N)Cl)Cl |
Aussehen |
Solid powder |
Reinheit |
>95% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Chloroguanabenz acetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1192442.png)
